Hexadecanedioic acid

Overview

Description

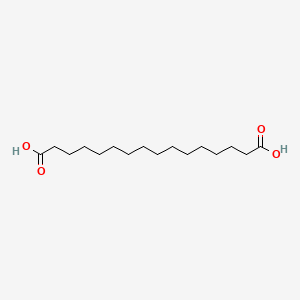

. It is a long-chain fatty acid with two carboxyl groups at each end of a sixteen-carbon aliphatic chain. This compound is found in the roots of the Mediterranean perennial plant Thapsia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecanedioic acid can be synthesized through the oxidation of hexadecanoic acid methyl ester . The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of long-chain alkanes using specific strains of yeast or bacteria, such as Candida tropicalis . This biotechnological approach is favored for its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: Hexadecanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.

Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Amidation: Reaction with amines to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride.

Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Amidation: Amines, dicyclohexylcarbodiimide (DCC) as a coupling agent.

Major Products Formed:

Oxidation: Shorter-chain dicarboxylic acids.

Reduction: Hexadecanediol.

Esterification: this compound esters.

Amidation: this compound amides.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidiabetic Agents

Hexadecanedioic acid serves as an important active pharmaceutical ingredient in the production of long-acting insulin analogs, such as insulin degludec. It acts as a lipophilic substituent that modifies cell communication pathways involved in glucose-dependent insulin production, facilitating continuous insulin release . Additionally, it is involved in the synthesis of GLP-1 derivatives, which are crucial for diabetes management.

1.2 Anticancer Research

Research has indicated that this compound exhibits potential anticancer properties. Studies have explored its esters' effectiveness compared to established anticancer agents like 4'-demethyl-4-deoxypodophyllotoxin . Furthermore, it has been linked to the suppression of B-Raf(V600E) cancer through MAPK hyperactivation .

1.3 Blood Pressure Regulation

Recent studies have identified hexadecanedioate (the anion form) as having a causal role in blood pressure regulation. In vivo experiments demonstrated that increased levels of hexadecanedioate correlate with elevated blood pressure in rat models, suggesting potential implications for hypertension treatment .

Biochemical Applications

2.1 Metabolic Biomarker

this compound is utilized as a metabolic biomarker for assessing drug toxicities in the human liver. It is involved in transporter-mediated drug-drug interactions, providing insights into metabolic pathways and potential adverse effects of pharmaceuticals .

2.2 Antimicrobial Properties

The compound has shown bactericidal activity against certain pathogens, indicating its potential use in developing antimicrobial agents . Its mechanism involves disrupting bacterial membranes, which could be harnessed for therapeutic applications.

Industrial Applications

3.1 Chemical Manufacturing

this compound is used as an intermediate in the synthesis of various specialty chemicals. It serves as a starting compound for producing musk-based fragrances and flavoring agents in the cosmetics and food industries .

3.2 Polymer Production

In polymer chemistry, this compound is employed to create polyesters and polyamides, contributing to the development of biodegradable plastics and other sustainable materials.

Case Studies and Research Findings

Mechanism of Action

Hexadecanedioic acid exerts its effects through various molecular pathways:

Comparison with Similar Compounds

Hexadecanedioic acid can be compared with other long-chain dicarboxylic acids, such as:

- Dodecanedioic acid (C₁₂H₂₂O₄)

- Tetradecanedioic acid (C₁₄H₂₆O₄)

- Octadecanedioic acid (C₁₈H₃₄O₄)

Uniqueness: this compound is unique due to its specific chain length and the presence of two carboxyl groups, which confer distinct chemical properties and biological activities .

Biological Activity

Hexadecanedioic acid (HDA), also known as thapsic acid, is a long-chain dicarboxylic acid with significant biological activities. This article explores its various biological effects, including antitumor, antimicrobial, and potential roles in metabolic regulation, supported by diverse research findings and case studies.

- Chemical Formula : C16H30O4

- Molecular Weight : 286.42 g/mol

- Solubility : Practically insoluble in water, but soluble in organic solvents.

Antitumor Activity

This compound has shown promising antitumor properties in various studies. Notably, it has been reported to induce apoptosis in cancer cells:

- Study Findings : An extract enriched with hexadecanoic acid from Halymenia durvillei was shown to promote apoptosis and autophagy in human triple-negative breast cancer cells (MDA-MB-231) at concentrations as low as 50 μg/mL . This suggests its potential as an anticancer agent, particularly for aggressive cancer types that lack effective treatment options.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens:

- Inhibition of Bacteria : A study evaluated the effectiveness of hexadecanoic acid extracts against Xanthomonas campestris, revealing significant inhibition zones at concentrations of 10%, 20%, and 40% . The average diameters of inhibition zones were measured as follows:

| Concentration | Average Diameter (mm) - 24 hours | Average Diameter (mm) - 48 hours |

|---|---|---|

| 40% | 48.22 | 47.87 |

| 20% | 43.35 | 43.15 |

| 10% | 32.37 | 32.04 |

| Control (+) | 37.4 | 34.3 |

| Control (-) | 0 | 0 |

This study indicates that this compound can disrupt microbial cell membranes, leading to cell lysis and death.

Metabolic Effects

This compound has been implicated in metabolic regulation, particularly concerning blood pressure:

- Blood Pressure Regulation : In animal studies, hexadecanedioate was associated with increased blood pressure in Wistar–Kyoto rats . The findings indicated a causal relationship between hexadecanedioate levels and systolic/diastolic blood pressure, suggesting a novel pathway for hypertension management.

Case Studies and Experimental Data

-

Antiplasmodial Activity : In silico and in vivo studies have identified hexadecanoic acid as a potential candidate for malaria treatment, demonstrating significant chemosuppression in mice at various dosages . The results indicated:

- Chemosuppression Rates :

- 100 mg/kg: 89.74%

- 50 mg/kg: 83.80%

- 10 mg/kg: 71.58%

This highlights its potential for further development in malaria therapeutics.

- Chemosuppression Rates :

- Anti-inflammatory Properties : Hexadecanoic acid has been shown to inhibit phospholipase A2 competitively, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing hexadecanedioic acid, and how do their yields and purity compare?

this compound (HDA) can be synthesized via enzymatic oxidation of n-alkanes using cytochrome P450 52A3, which catalyzes the conversion of hexadecane to α,ω-dioic acids. This method produces HDA with high specificity, as verified by GC-EIMS (retention time: 17.2 min; characteristic fragments: m/z 283, 241, 98) . Alternative chemical synthesis routes, such as oxidation of long-chain alkanes with nitric acid or ozone, are less selective and require stringent purification steps to remove byproducts like monocarboxylic acids. Purity levels exceeding 97% are achievable with chromatographic techniques .

Q. How is this compound characterized in terms of structural and physicochemical properties?

Key characterization methods include:

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3500 cm⁻¹ (O-H stretching) confirm carboxylic acid groups .

- NMR : H NMR shows signals for methylene protons adjacent to carboxyl groups (δ ~2.3 ppm) and terminal CH groups (δ ~1.2–1.6 ppm) .

- Melting Point : 126–128°C (purity-dependent) .

- Solubility : Limited in water (<0.1 g/L at 25°C), soluble in polar organic solvents (e.g., DMSO, ethanol) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

GC-EIMS is preferred for its sensitivity in detecting HDA as dimethyl esters (m/z 283, 241). For complex biological samples (e.g., plasma), solid-phase extraction (SPE) coupled with LC-MS/MS improves recovery rates (>85%) and reduces matrix interference. Calibration curves should span 0.1–100 µM, with LOD/LOQ values validated using NIST-certified standards .

Advanced Research Questions

Q. How does this compound interact with fatty acid-binding protein 1 (Fabp1) in metabolic pathways, and what are the implications for gastric ulcer studies?

HDA is a substrate for Fabp1, which regulates fatty acid transport and metabolism. In murine models, Fabp1 knockdown reduces HDA levels by ~40%, leading to mitochondrial dysfunction and increased inflammatory markers (e.g., TNF-α, IL-6). This suggests HDA’s role in maintaining mucosal integrity via Fabp1-mediated lipid homeostasis. Researchers should monitor Fabp1 expression (RT-PCR/Western blot) alongside HDA concentrations in gastric tissue to validate this pathway .

Q. What experimental design considerations are critical when studying enzymatic catalysis of HDA production?

- Substrate Specificity : Cytochrome P450 52A3 preferentially oxidizes C16–C18 alkanes. Competitive displacement assays (e.g., spectral titration with hexadecane) confirm enzyme-substrate binding affinity (K ~5 µM) .

- Reaction Optimization : pH 7.4 and NADPH cofactor supplementation enhance catalytic efficiency. GC-EIMS must verify product identity to avoid misassignment of ω-hydroxy intermediates.

- Data Contradictions : Discrepancies in yield (e.g., 60–80%) may arise from oxygen availability or enzyme denaturation. Replicate experiments under controlled O tension are advised .

Q. How can researchers address variability in HDA’s bioactivity data across in vitro and in vivo models?

Variability often stems from:

- Dose-Dependent Effects : HDA exhibits anti-inflammatory activity at 50–100 µM but promotes oxidative stress above 200 µM. Dose-response curves should include 5–6 concentrations .

- Species Differences : Rodent Fabp1 shares 85% homology with humans, but metabolic rates differ. Cross-species comparisons require normalization to body surface area .

- Statistical Rigor : Multivariate analysis (PCA/PLS-DA) identifies confounding variables (e.g., diet, microbiome). Reporting effect sizes (Cohen’s d) enhances reproducibility .

Q. Methodological Challenges and Solutions

Q. What are the limitations of current purification techniques for HDA, and how can they be mitigated?

Crystallization from ethanol/water mixtures often yields impurities (e.g., monocarboxylic acids). Recrystallization at 4°C improves purity to >99%, but scalability is limited. Preparative HPLC with C18 columns (mobile phase: acetonitrile/0.1% TFA) offers higher throughput, though cost-effective alternatives like membrane filtration are being explored .

Q. How should researchers validate HDA’s stability under experimental storage conditions?

- Short-Term Stability : HDA in DMSO remains stable for 48 hours at 4°C (degradation <5%).

- Long-Term Storage : Lyophilized HDA stored at -80°C retains integrity for 12 months. Periodic LC-MS checks (every 3 months) are recommended .

Q. Emerging Research Directions

Q. What role does HDA play in polyamide synthesis, and how can its polymerization kinetics be optimized?

HDA is a precursor for polyamide 66, where it reacts with hexamethylenediamine. Stoichiometric imbalances (>1% deviation) cause reduced molecular weight. Real-time FTIR monitoring of carboxyl/amine group consumption enables precise endpoint determination. Activation energy (E) for polymerization is ~75 kJ/mol, requiring temperature control at 220–240°C .

Q. Are there bio-based alternatives to petrochemical-derived HDA, and what are their feasibility challenges?

Microbial production via Candida tropicalis achieves HDA titers of 20 g/L using glucose feedstocks. However, downstream processing costs remain high (~$150/kg). Metabolic engineering to block β-oxidation pathways could improve yields .

Properties

IUPAC Name |

hexadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHJDPROMQRDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060129 | |

| Record name | Hexadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-54-4 | |

| Record name | Hexadecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXADECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVZ90045Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 123 °C | |

| Record name | Hexadecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.